

Technical Whitepaper: Characterization and Stability Profile of 5-Bromo-2-hydroxyisonicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	5-Bromo-2-hydroxyisonicotinaldehyde
CAS No.:	1227562-37-9
Cat. No.:	B567225

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Executive Summary

5-Bromo-2-hydroxyisonicotinaldehyde (CAS: 1227562-37-9) is a functionalized pyridine derivative widely utilized as a scaffold in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling and Knoevenagel condensations. Its stability is governed by two primary factors: the tautomeric equilibrium between the hydroxy-pyridine and pyridone forms, and the oxidative susceptibility of the C4-aldehyde moiety.^[1] This guide provides a validated framework for the identification, handling, and preservation of this compound to ensure data integrity in drug development workflows.

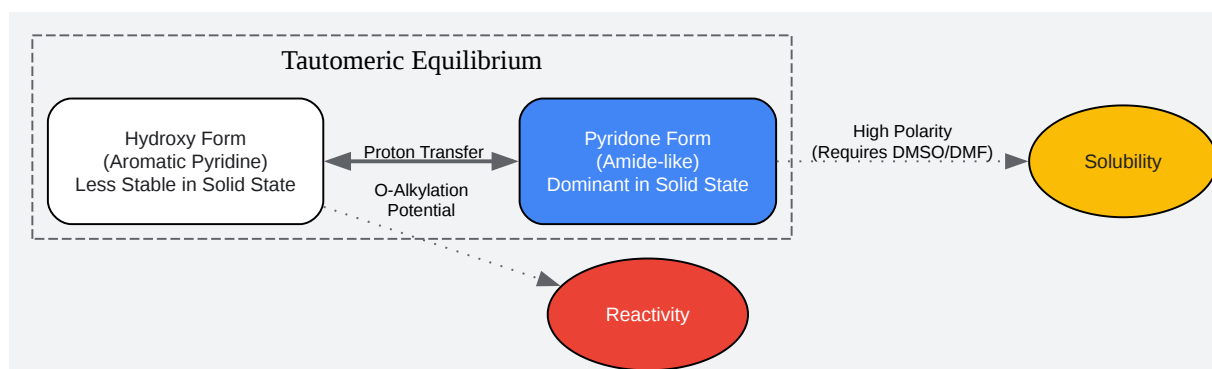
Chemical Identity & Physicochemical Properties

The compound exists in a dynamic equilibrium that dictates its physical behavior and solubility profile.^[1] While often chemically named as the "2-hydroxy" derivative, the solid-state structure predominantly adopts the 2-pyridone tautomer.^[1]

Attribute	Technical Specification
IUPAC Name	5-Bromo-2-hydroxy-4-pyridinecarboxaldehyde
Alt.[2] Name	5-Bromo-2-oxo-1,2-dihydropyridine-4-carbaldehyde
CAS Number	1227562-37-9
Molecular Formula	C ₆ H ₄ BrNO ₂
Molecular Weight	202.01 g/mol
Physical State	Solid powder
Color	Off-white to pale yellow (purity dependent)
Solubility	Soluble in DMSO, DMF; Sparingly soluble in H ₂ O (pH dependent)
pKa (Predicted)	~8.5 (OH/NH), ~11 (Aldehyde hydration)

1.1 The Tautomeric Duality

Researchers must recognize that "**5-Bromo-2-hydroxyisonicotinaldehyde**" is a nominal designation. In the solid phase and neutral solution, the proton resides on the nitrogen, creating the 2-pyridone structure.[1] This increases the melting point and polarity compared to a standard pyridine derivative.[1]



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Figure 1: Tautomeric equilibrium shifting towards the Pyridone form, influencing solubility and reactivity profiles.[1]

Stability Profile & Degradation Pathways

The stability of **5-Bromo-2-hydroxyisonicotinaldehyde** is compromised by three specific vectors: Oxidation, Hydration, and Photolysis.[1]

2.1 Oxidative Instability (The Aldehyde Vector)

The C4-aldehyde group is electron-deficient due to the pyridine ring and the adjacent bromine. This makes it highly susceptible to autoxidation, converting the aldehyde into 5-bromo-2-hydroxyisonicotinic acid.[1]

- Visual Indicator: Degradation is often accompanied by a color shift from pale yellow to deep orange/brown.[1]
- Prevention: Storage under inert atmosphere (Argon/Nitrogen) is mandatory.[1]

2.2 Hydrate Formation

In the presence of moisture, electron-deficient aldehydes can form gem-diols (hydrates).[1] While reversible, this complicates NMR interpretation and accurate mass weighing.[1]

- Mechanism: $R-CHO + H_2O \rightleftharpoons R-CH(OH)_2$
- Impact: Reduces effective molarity in reactions.[1]

2.3 Dehalogenation (Light Sensitivity)

Aryl bromides are sensitive to UV light, which can induce homolytic cleavage of the C-Br bond, leading to radical formation and polymerization or hydro-dehalogenation.[1]

Handling & Storage Protocols

To maintain purity >98% over extended periods (6+ months), the following "Self-Validating" storage protocol must be implemented.

Protocol: Inert Storage System

- Vessel: Amber glass vial with a Teflon-lined screw cap.
- Atmosphere: Purge headspace with dry Argon for 15 seconds before sealing.
- Temperature: Store at 2°C to 8°C (Refrigerated). Do not freeze unless lyophilized in sealed ampoules, as freeze-thaw cycles promote hydration.[1]
- Desiccation: Place the vial inside a secondary container (e.g., a desiccator or a jar with Drierite) to prevent moisture ingress.[1]

Re-Test Interval:

- Initial Check: Upon receipt.
- Routine Check: Every 3 months.
- Critical Check: 24 hours prior to use in GMP/GLP campaigns.[1]

Experimental Characterization Workflow

This workflow ensures the compound's identity and purity before use.[1]

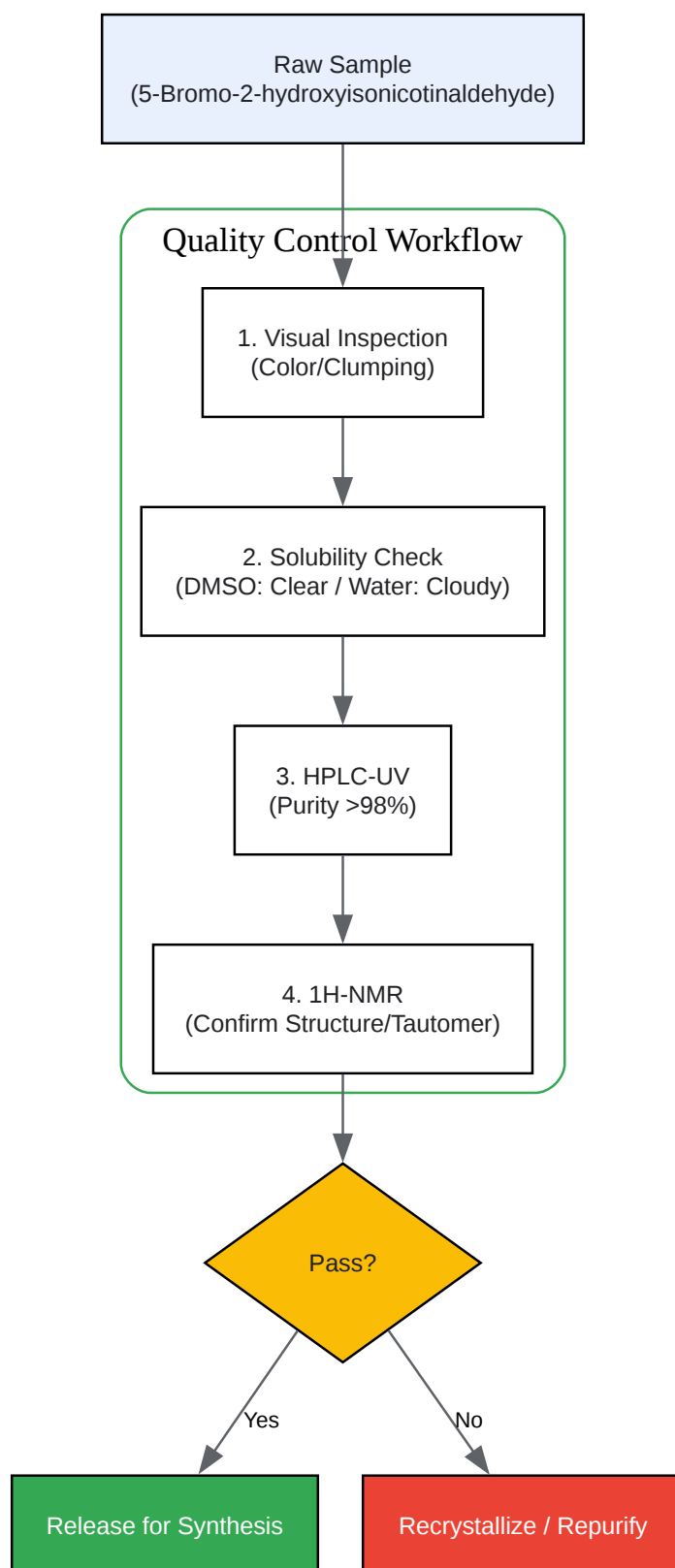
4.1 HPLC Purity Assessment

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm , 4.6 x 100 mm).[1]
- Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of OH, improves peak shape).[1]
- Mobile Phase B: Acetonitrile.[1]
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).[1]
- Success Criteria: Single peak >98% area.

4.2 ¹H-NMR Validation (DMSO-d₆)

Due to tautomerism, the NMR spectrum in DMSO-d₆ will show distinct features of the pyridone form.

- Aldehyde (-CHO): Singlet, ~9.8 - 10.2 ppm.[\[1\]](#)
- Amide NH: Broad singlet, ~11.0 - 12.5 ppm (Exchangeable with D₂O).[\[1\]](#)
- Aromatic Protons: Two singlets (or doublets with small coupling) representing H3 and H6.[\[1\]](#)
 - Note: If the spectrum shows a sharp -OH peak instead of a broad NH, the solvent may be acidic, or the equilibrium is shifted.[\[1\]](#)



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Figure 2: Step-by-step Quality Control workflow for validating compound integrity.

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- To cite this document: BenchChem. [Technical Whitepaper: Characterization and Stability Profile of 5-Bromo-2-hydroxyisonicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b567225/docs#technical-whitepaper-characterization-and-stability-profile-of-5-bromo-2-hydroxyisonicotinaldehyde>]

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